molecular formula C18H13BrCl2N2O3S B304805 (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

货号 B304805
分子量: 488.2 g/mol
InChI 键: WSOPGAGQCFHLMC-DHDCSXOGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential use in cancer therapy due to its ability to selectively target cancer cells that rely on glutamine metabolism for survival.

科学研究应用

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer cells, and inhibition of this enzyme can lead to decreased cancer cell proliferation and increased sensitivity to chemotherapy. (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to selectively target cancer cells that rely on glutamine metabolism for survival, making it a promising candidate for cancer therapy.

作用机制

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one inhibits glutaminase by binding to the active site of the enzyme and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other essential metabolites, which ultimately leads to decreased cancer cell proliferation and increased sensitivity to chemotherapy.
Biochemical and Physiological Effects:
(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit glutaminase, (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, decrease the expression of anti-apoptotic proteins, and increase the expression of pro-apoptotic proteins. (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has also been shown to decrease the production of reactive oxygen species, which can contribute to cancer cell survival.

实验室实验的优点和局限性

One of the advantages of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is its ability to selectively target cancer cells that rely on glutamine metabolism for survival. This makes it a promising candidate for cancer therapy, as it has the potential to be less toxic to normal cells than traditional chemotherapy. However, one of the limitations of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.

未来方向

There are a number of future directions for research on (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one in combination with other metabolic inhibitors, such as inhibitors of glycolysis or fatty acid metabolism, may have synergistic effects on cancer cell proliferation. Finally, the development of more water-soluble formulations of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one may improve its efficacy as a cancer therapy.

合成方法

The synthesis of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one involves a multi-step process that includes the condensation of 4-bromophenol with 2-(2-aminoethoxy)ethanol to form a protected intermediate. This intermediate is then reacted with 3,5-dichlorobenzaldehyde to form the Schiff base, which is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after deprotection of the intermediate with hydrochloric acid. The yield of (5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one is typically around 30-40%, and the purity can be improved through recrystallization.

属性

产品名称

(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-imino-1,3-thiazolidin-4-one

分子式

C18H13BrCl2N2O3S

分子量

488.2 g/mol

IUPAC 名称

(5Z)-2-amino-5-[[4-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorophenyl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H13BrCl2N2O3S/c19-11-1-3-12(4-2-11)25-5-6-26-16-13(20)7-10(8-14(16)21)9-15-17(24)23-18(22)27-15/h1-4,7-9H,5-6H2,(H2,22,23,24)/b15-9-

InChI 键

WSOPGAGQCFHLMC-DHDCSXOGSA-N

手性 SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N=C(S3)N)Cl)Br

SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl)Br

规范 SMILES

C1=CC(=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N=C(S3)N)Cl)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。